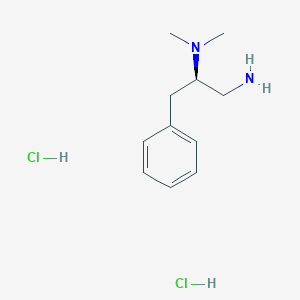

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17500187

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Cl2N2 |

|---|---|

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | (2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1 |

| Standard InChI Key | RQUINTMUBSHGIL-NVJADKKVSA-N |

| Isomeric SMILES | CN(C)[C@H](CC1=CC=CC=C1)CN.Cl.Cl |

| Canonical SMILES | CN(C)C(CC1=CC=CC=C1)CN.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a propane chain (C3) with the following substituents:

-

A phenyl group at the C3 position.

-

A primary amine (–NH₂) at the C2 position.

The (R)-enantiomer is defined by the spatial arrangement around the chiral center at C2, which influences its biological activity. The dihydrochloride salt form ensures protonation of both amine groups, improving stability and solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀Cl₂N₂ | |

| Molecular Weight | 251.19 g/mol | |

| IUPAC Name | (2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride | |

| Canonical SMILES | CN(C)C@HCN.Cl.Cl | |

| Chiral Center | C2 (R-configuration) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Alkylation of Primary Amines: Reaction of 3-phenylpropane-1,2-diamine with methylating agents like methyl iodide under basic conditions to introduce dimethyl groups.

-

Chiral Resolution: Separation of enantiomers via chromatography or crystallization with chiral resolving agents.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | ~75% |

| Chiral Resolution | L-Tartaric acid, ethanol | ~50% |

| Salt Formation | HCl (2 eq), diethyl ether | >90% |

Applications in Research

Neuroscience

-

Receptor Mapping: Used as a radioligand analog to study receptor density in animal models.

-

Behavioral Studies: Investigated for effects on locomotor activity and anxiety in rodents.

Drug Development

-

Lead Optimization: Serves as a scaffold for designing CNS-active agents due to its blood-brain barrier permeability.

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Solubility (Water) | >50 mg/mL (25°C) |

| LogP (Partition Coefficient) | 1.2 ± 0.1 (predicted) |

| pKa (Amine Groups) | 8.1, 9.3 (estimated) |

Comparative Analysis of Analogues

Table 4: Structural Analogues and Their Activities

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| (S)-Enantiomer | Opposite configuration at C2 | Reduced receptor affinity |

| N2-Monoethyl Derivative | –N(CH₃)(C₂H₅) at C1 | Enhanced MAO inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume